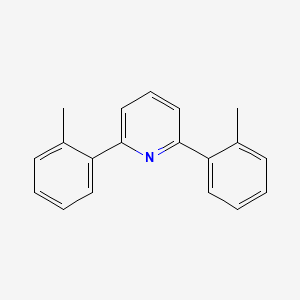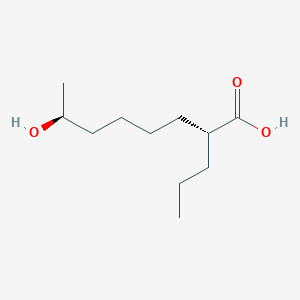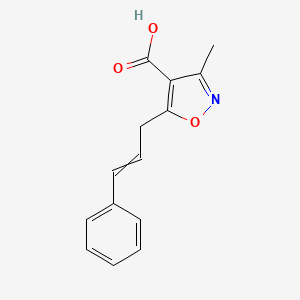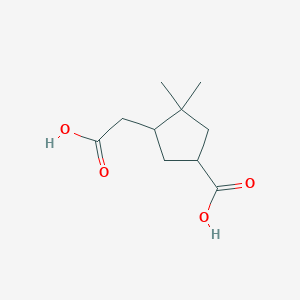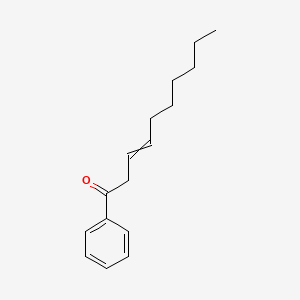
1-Phenyldec-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyldec-3-en-1-one is an organic compound with the molecular formula C16H22O It is characterized by a phenyl group attached to a dec-3-en-1-one backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyldec-3-en-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with 1-decanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Phenyldec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of benzoic acid and decanoic acid.
Reduction: Formation of 1-phenyldec-3-en-1-ol.
Substitution: Formation of brominated derivatives of this compound.
科学的研究の応用
1-Phenyldec-3-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties
作用機序
The mechanism of action of 1-Phenyldec-3-en-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but its effects are believed to be mediated through its aromatic and electrophilic properties .
類似化合物との比較
1-Phenyl-1,3-octadecanedione: Similar in structure but with a longer carbon chain.
1-Phenyl-2-propanone: A shorter chain analog with different reactivity.
Uniqueness: 1-Phenyldec-3-en-1-one is unique due to its specific carbon chain length and the presence of a phenyl group, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer chain analogs, making it valuable in specific synthetic and industrial processes .
特性
CAS番号 |
651726-58-8 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC名 |
1-phenyldec-3-en-1-one |
InChI |
InChI=1S/C16H22O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h7-13H,2-6,14H2,1H3 |
InChIキー |
JVQDLTSIHCDURM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
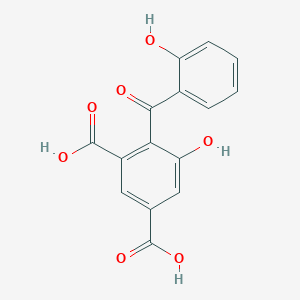
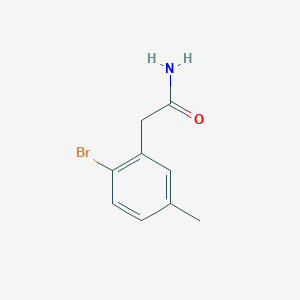
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
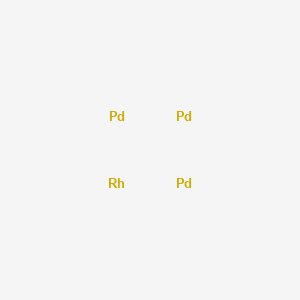
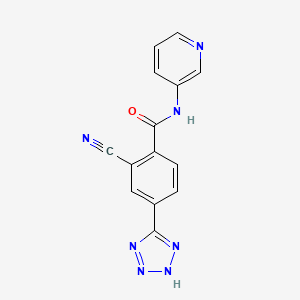
![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
